molecular formula C11H10INO2 B12845786 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid

5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid

Katalognummer: B12845786
Molekulargewicht: 315.11 g/mol
InChI-Schlüssel: FSIFBZLLQFCBBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid typically involves the iodination of 4,7-dimethyl-1H-indole-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

    4,7-Dimethyl-1H-indole-2-carboxylic acid: Lacks the iodine atom but shares the core indole structure.

    5-Bromo-4,7-dimethyl-1H-indole-2-carboxylic acid: Similar structure with a bromine atom instead of iodine.

    5-Chloro-4,7-dimethyl-1H-indole-2-carboxylic acid: Similar structure with a chlorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for radioiodination, which can be useful in medical imaging and therapy .

Eigenschaften

Molekularformel

C11H10INO2

Molekulargewicht

315.11 g/mol

IUPAC-Name

5-iodo-4,7-dimethyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10INO2/c1-5-3-8(12)6(2)7-4-9(11(14)15)13-10(5)7/h3-4,13H,1-2H3,(H,14,15)

InChI-Schlüssel

FSIFBZLLQFCBBD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C2=C1NC(=C2)C(=O)O)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.